2-Oxopropyl 4-chlorobenzoate
Overview
Description
2-Oxopropyl 4-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-oxopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopropyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-oxopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopropyl 4-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 4-chlorobenzoic acid and 2-oxopropanol.
Reduction: It can be reduced to form 2-hydroxypropyl 4-chlorobenzoate using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 4-chlorobenzoic acid and 2-oxopropanol.
Reduction: 2-hydroxypropyl 4-chlorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Oxopropyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme catalysis.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxopropyl 4-chlorobenzoate involves its interaction with biological molecules through ester hydrolysis. The compound is hydrolyzed by esterases to release 4-chlorobenzoic acid and 2-oxopropanol, which can then participate in further biochemical pathways. The molecular targets and pathways involved in its action are primarily related to its hydrolysis products .
Comparison with Similar Compounds
Methyl 4-chlorobenzoate: Similar ester structure but with a methyl group instead of a 2-oxopropyl group.
Ethyl 4-chlorobenzoate: Similar ester structure but with an ethyl group instead of a 2-oxopropyl group.
2-Oxopropyl benzoate: Similar structure but without the chlorine atom on the benzene ring.
Uniqueness: 2-Oxopropyl 4-chlorobenzoate is unique due to the presence of both the 2-oxopropyl group and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where these characteristics are desired .
Properties
IUPAC Name |
2-oxopropyl 4-chlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUJKQHYYZTVCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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